5,6,8-Trifluoroquinoline

Description

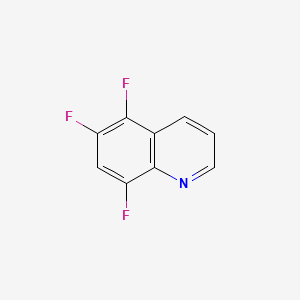

Structure

2D Structure

3D Structure

Properties

CAS No. |

5280-10-4 |

|---|---|

Molecular Formula |

C9H4F3N |

Molecular Weight |

183.13 g/mol |

IUPAC Name |

5,6,8-trifluoroquinoline |

InChI |

InChI=1S/C9H4F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H |

InChI Key |

DFYPWUZXTWLPSC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CC(=C2F)F)F)N=C1 |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2F)F)F)N=C1 |

Other CAS No. |

5280-10-4 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,8 Trifluoroquinoline

Classical and Contemporary Synthetic Routes to Trifluoroquinolines

The synthesis of quinolines bearing multiple fluorine atoms relies heavily on the condensation and subsequent cyclization of fluorinated anilines with compounds that can provide a three-carbon chain.

The Skraup reaction, a cornerstone of quinoline (B57606) synthesis, has been effectively adapted for the synthesis of polyfluorinated quinolines. researchgate.netresearchgate.net In the case of 5,6,8-trifluoroquinoline, the synthesis starts with a polyfluoroaniline, specifically 2,4,5-trifluoroaniline (B1295084) or its more stable acetanilide (B955) derivative. researchgate.netresearchgate.net This precursor is reacted with glycerol (B35011) in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent. The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a 1,4-addition with the aniline (B41778). Subsequent electrophilic cyclization followed by dehydration and oxidation yields the aromatic quinoline ring. researchgate.netmdpi.com 5,6,8-Trifluoroquinolines have been successfully obtained from 2,4,5-trifluoro substituted acetanilide by reacting it with acrolein or crotonic aldehyde. researchgate.net This approach demonstrates the robustness of the Skraup cyclization, even with the presence of multiple deactivating fluorine substituents on the aniline ring. researchgate.net

Table 1: Adapted Skraup Reaction for this compound Synthesis

| Precursor | Reagents | Key Transformation | Product | Reference(s) |

| 2,4,5-Trifluoroaniline / Acetanilide | Glycerol, Sulfuric Acid, Oxidizing Agent | Dehydration of glycerol to acrolein, Michael addition, cyclization, and aromatization. | This compound | researchgate.net, researchgate.net |

| 2,4,5-Trifluoroacetanilide | Acrolein or Crotonic Aldehyde | Condensation, cyclization, and aromatization. | This compound or 2-methyl-5,6,8-trifluoroquinoline | researchgate.net |

Cyclization reactions are the most prevalent synthetic strategy for accessing fluorinated quinoline derivatives. researchgate.net These reactions involve the formation of the pyridine (B92270) ring fused to the fluorinated benzene (B151609) precursor. A contemporary example is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, an appropriately substituted fluorinated aniline is first reacted with a terminal alkyne to form an N-(2-alkynyl)aniline intermediate. This intermediate then undergoes a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This process yields 3-halo-substituted quinolines under mild conditions and demonstrates high regioselectivity. nih.gov While not explicitly detailed for this compound in the reviewed literature, this methodology represents a powerful and versatile route for constructing highly functionalized fluorinated quinoline rings. Other cyclization strategies include oxidative cyclizations and radical-mediated ring closures, which offer alternative pathways to these heterocyclic systems. nih.goviupac.org

Targeted Synthesis of this compound Derivatives (e.g., 5,6,8-Trifluoroquinolin-2-one)

The synthesis of specific derivatives, such as 5,6,8-trifluoroquinolin-2-one, requires tailored strategies that install the desired functionality. While direct synthesis of 5,6,8-trifluoroquinolin-2-one is not prominently documented, its synthesis can be inferred from established routes to quinolin-2-ones (carbostyrils). A general approach involves the cyclization of a β-anilinoacrylate, which can be formed from a fluorinated aniline and a suitable three-carbon carbonyl compound.

For instance, the synthesis could potentially proceed via the reaction of 2,4,5-trifluoroaniline with an acrylic acid derivative, such as ethyl propiolate, followed by an intramolecular Friedel-Crafts-type cyclization. The resulting quinolinone could then be further functionalized if needed. This highlights a common strategy where the core heterocyclic ring is formed with the desired substituents already in place on the starting materials.

Table 2: Plausible Synthetic Steps for a Quinolin-2-one Derivative

| Step | Reaction Type | Reactants | Product |

| 1 | Condensation | A polyfluoroaniline (e.g., 2,4,5-trifluoroaniline) and a β-ketoester (e.g., ethyl acetoacetate) | An enamine or anilinoacrylate intermediate |

| 2 | Cyclization | The intermediate from Step 1 | A polyfluoro-4-hydroxyquinoline |

| 3 | Oxidation/Rearrangement | The product from Step 2 | A polyfluoroquinolin-2-one derivative |

Catalyst Development in Fluorinated Quinoline Synthesis

The efficiency and selectivity of quinoline synthesis are often dictated by the catalyst employed. nih.gov Research in this area has led to the development of a diverse array of catalytic systems that can accommodate fluorinated substrates. nih.gov

Traditional methods often rely on strong mineral acids like sulfuric acid or polyphosphoric acid (PPA), which act as both catalyst and solvent. ineosopen.org However, the drive for greener and more efficient processes has spurred the investigation of metal-based catalysts. nih.gov These include catalysts based on gold, iron, nickel, iridium, and titanium. nih.gov For example, iron-based catalysts have been utilized for dehydrogenative cyclizations to furnish quinolines. nih.gov

More advanced catalytic systems include heterogeneous catalysts, which simplify product purification and catalyst recycling. A notable example is a microreactor functionalized with a perfluorosulfonic acid monolayer, which has demonstrated high activity in the Friedländer annulation to produce quinolones. utwente.nl This system offers significant advantages in terms of reaction time and catalyst loading. utwente.nl Furthermore, biocatalysts and metal-organic frameworks (MOFs) are emerging as novel platforms for quinoline synthesis, promising high selectivity under mild conditions. nih.gov

Table 3: Overview of Catalysts in Fluorinated Quinoline Synthesis

| Catalyst Type | Example(s) | Application | Reference(s) |

| Acid Catalysts | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | Skraup and Friedel-Crafts type reactions | mdpi.com, ineosopen.org |

| Metal-Based Catalysts | Iron, Gold, Nickel, Iridium, Copper | Dehydrogenative coupling, cyclization reactions | nih.gov, fluorine1.ru |

| Heterogeneous Catalysts | Perfluorosulfonic acid-functionalized microreactors | Friedländer annulation | utwente.nl |

| Emerging Catalysts | Biocatalysts (e.g., α-amylase), Metal-Organic Frameworks (MOFs) | Various quinoline syntheses | nih.gov |

Reactivity and Advanced Chemical Transformations of 5,6,8 Trifluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple fluorine atoms on the quinoline (B57606) ring system, particularly on the benzene (B151609) portion, renders 5,6,8-trifluoroquinoline susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical utility, allowing for the introduction of a wide array of functional groups.

The regioselectivity of nucleophilic attack on this compound is a complex interplay of electronic and steric factors. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the quinoline ring activates the molecule for nucleophilic attack. Generally, the positions para to an activating group are most susceptible to substitution. In the case of polyfluorinated quinolines, the situation is more nuanced.

Studies have shown that in reactions of this compound with nucleophiles like piperidine (B6355638), the substitution can occur at different positions depending on the reaction conditions. researchgate.net For instance, the reaction with piperidine can yield a mixture of products where the fluorine at C7 is substituted, and to a lesser extent, the fluorine at C5. researchgate.net The substitution at the C7 position is often favored due to the combined activating effects of the fluorine atoms. researchgate.net However, temperature can influence the outcome, suggesting a shift from enthalpy to entropy control of the reaction rates. researchgate.net

The reaction of 5,6,7,8-tetrafluoroquinoline (B12704548) with amide anions provides further insight into the regioselectivity. researchgate.net While the primary reaction is Chichibabin amination at the C-2 position, concurrent aminodefluorination occurs at the C6 and C7 positions. researchgate.net This highlights the competitive nature of nucleophilic attack at different sites on the polyfluorinated quinoline ring.

Table 1: Regioselectivity in SNAr Reactions of Fluorinated Quinolines

| Fluorinated Quinoline | Nucleophile | Major Substitution Position(s) | Minor Substitution Position(s) | Reference |

| This compound | Piperidine | C7 | C5 | researchgate.net |

| 5,6,7,8-Tetrafluoroquinoline | Amide anion | C2 (amination) | C6, C7 (aminodefluorination) | researchgate.net |

The reaction of this compound with various nitrogen-centered nucleophiles is a key method for synthesizing amino-functionalized quinolines, which are important scaffolds in medicinal chemistry. nih.govresearchgate.netmdpi.com The introduction of an amino group can be achieved through reactions with ammonia (B1221849), primary and secondary amines, and other nitrogen-containing compounds. researchgate.net

For example, the reaction of this compound with liquid ammonia leads to the formation of amino-substituted trifluoroquinolines. researchgate.net Similarly, reactions with piperidine and hydrazine (B178648) result in the corresponding substituted products. researchgate.net The predominant substitution of the fluorine atom at the C7 position is a common feature in these reactions, attributed to the combined orienting effects of the fluorine atoms and the nitrogen atom of the heterocycle. researchgate.net

The synthesis of ciprofloxacin (B1669076) congeners often involves the reaction of a fluorinated quinolone core with various amines, including spirocyclic amines. mdpi.com These reactions typically proceed via nucleophilic aromatic substitution, where the amine displaces a fluorine atom on the quinoline ring. mdpi.com

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Fluorinated Quinoline | Nitrogen Nucleophile | Product Type | Reference |

| This compound | Liquid Ammonia | Amino-trifluoroquinoline | researchgate.net |

| This compound | Piperidine | Piperidinyl-trifluoroquinoline | researchgate.net |

| This compound | Hydrazine | Hydrazinyl-trifluoroquinoline | researchgate.net |

| Fluoroquinolone core | Spirocyclic amine | Ciprofloxacin congener | mdpi.com |

Beyond nitrogen nucleophiles, this compound and related polyfluorinated quinolines exhibit reactivity towards a diverse range of nucleophiles, including those centered on oxygen and sulfur. These reactions expand the synthetic utility of the fluoroquinoline scaffold, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

The reaction of polyfluorinated quinolines with methoxide (B1231860) has been studied, demonstrating the feasibility of introducing oxygen-containing substituents. researchgate.net Furthermore, the reaction of 2,4,6-trichloro-1,3,5-triazine (TCT) with different nucleophiles, including alcohols and thiols, provides a model for the stepwise substitution of halogens on an electron-deficient heterocyclic system, with alcohols generally showing the highest reactivity. nih.gov While not directly involving this compound, this study offers insights into the competitive nature of nucleophilic substitution with different heteroatom nucleophiles. nih.gov

The ability to functionalize the polyfluorinated quinoline ring with a variety of nucleophiles underscores its importance as a versatile building block in organic synthesis.

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed reactions provide a powerful and versatile platform for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are often challenging to achieve through traditional methods.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the functionalization of fluorinated quinolines. nih.gov These reactions typically involve the coupling of an organoboron reagent with a halide or triflate under the catalysis of a palladium complex. fishersci.co.uk In the context of this compound, a C-F bond can be selectively activated and replaced with a new carbon-based substituent.

For instance, the synthesis of 8-amino-7-(aryl/hetaryl)fluoroquinolones has been achieved through Suzuki-Miyaura cross-coupling reactions of aryl(hetaryl)boronic acids with a 7-chloro-6-fluoro-8-nitroquinolone derivative. nih.gov This demonstrates the utility of cross-coupling in building molecular complexity on the quinoline core. While this example involves a chloro- leaving group, similar principles apply to the activation of C-F bonds in polyfluorinated systems.

The development of iron-catalyzed enantioselective Suzuki-Miyaura coupling reactions of racemic alkyl bromides with arylboron reagents further highlights the advancements in cross-coupling methodologies that could potentially be applied to fluorinated quinoline systems. rsc.org

Table 3: Examples of Cross-Coupling Reactions for Quinoline Derivatization

| Quinoline Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

| 7-Chloro-6-fluoro-8-nitroquinolone | Aryl(hetaryl)boronic acid | Suzuki-Miyaura | Palladium-based | 7-(Aryl/Hetaryl)fluoroquinolone | nih.gov |

| Racemic α-haloesters | Arylboron reagents | Suzuki-Miyaura | Iron-based | Optically active α-aryl esters | rsc.org |

The direct activation and functionalization of carbon-fluorine (C-F) bonds in polyfluorinated aromatic compounds is a rapidly evolving area of research. mdpi.comchem8.org Given the high strength of the C-F bond, its cleavage and subsequent transformation represent a significant synthetic challenge. baranlab.org Transition metal catalysis has emerged as a key strategy to overcome this hurdle. rsc.orguiowa.edu

The activation of C-F bonds can be achieved through various transition metal complexes, with palladium, nickel, and rhodium being prominent examples. mdpi.comchem8.org The mechanism often involves oxidative addition of the C-F bond to the metal center, followed by subsequent reaction steps. baranlab.org In the context of polyfluorinated quinolines, the regioselectivity of C-F activation can be influenced by the electronic properties of the ring and the nature of the catalyst. nih.gov

Defluorinative functionalization, where a C-F bond is replaced with another functional group, offers a powerful tool for modifying polyfluorinated molecules. rhhz.netresearchgate.netrsc.org This can involve the conversion of a trifluoromethyl group to a difluoromethyl motif or the direct replacement of a fluorine atom on an aromatic ring. researchgate.net These strategies hold significant promise for the selective modification of this compound and related compounds, enabling the synthesis of novel derivatives with tailored properties.

Other Selective Transformations and Functionalization Patterns

Beyond the primary reactivity patterns, this compound can undergo a variety of other selective transformations, leading to diverse functionalization of the quinoline core. These reactions are crucial for the synthesis of novel derivatives with tailored electronic and steric properties, which are of interest in materials science and medicinal chemistry. Key among these transformations are nucleophilic aromatic substitution (SNAr) with various nucleophiles and selective C-H bond functionalization.

The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the quinoline ring system renders the carbocyclic ring susceptible to attack by nucleophiles. Research has demonstrated that the fluorine atoms at positions 5, 6, and 8 can be selectively displaced by nitrogen-centered nucleophiles. For instance, the reaction of this compound with aqueous ammonia or piperidine leads to the substitution of a fluorine atom. fluorine1.ru The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Another significant functionalization pathway involves the selective deprotonation of the C-H bond at the 7-position. This position is activated by the two ortho-flanking fluorine atoms at positions 6 and 8. The resulting carbanion is a versatile nucleophilic synthon that can react with various electrophiles. rsc.org A notable example is the methylation of the 7-position by treating the quinolinyl anion with a methylating agent. rsc.org This C-H activation strategy provides a direct route to C7-functionalized polyfluoroquinolines, which would be challenging to access through other synthetic methods.

Detailed research findings on these selective transformations are summarized in the table below, showcasing the versatility of this compound as a scaffold for chemical diversification.

| Transformation | Reagents and Conditions | Position of Functionalization | Product | Reference |

| Aminodefluorination | Aqueous Ammonia | 6 or 7 | Mixture of amino-difluoroquinolines | fluorine1.rustrath.ac.uk |

| Aminodefluorination | Piperidine | 6 or 7 | Mixture of piperidinyl-difluoroquinolines | fluorine1.rustrath.ac.uk |

| C-H Methylation | 1. Potassium amide (1 equiv) 2. Methylating agent | 7 | 7-Methyl-5,6,8-trifluoroquinoline | rsc.org |

These selective transformations highlight the nuanced reactivity of this compound, enabling the targeted synthesis of a wide array of derivatives. The ability to functionalize specific positions on the polyfluorinated ring is a testament to the sophisticated control that can be achieved in modern synthetic chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography Studies of 5,6,8-Trifluoroquinoline and Analogues

X-ray crystallography is a powerful technique that provides detailed information about the atomic and molecular structure of a crystal. nih.gov An X-ray study of crystals of several bicyclic compounds, including this compound, has been conducted to investigate their supramolecular motifs and the intermolecular interactions that govern their lattice structures. researchgate.net

The crystal structure of this compound reveals specific packing arrangements and supramolecular motifs. researchgate.net The arrangement of molecules in the crystal lattice is influenced by a variety of non-covalent interactions. mdpi.comacs.orgnih.gov In many quinoline (B57606) derivatives, these interactions lead to the formation of well-defined supramolecular architectures, such as chains, ribbons, and helices. acs.orgnih.govrsc.org For instance, in some related fluorinated quinoline structures, rigorously parallel quinoline moieties form stacks with nearly uniform interplanar separations. worktribe.com The introduction of fluorine atoms can significantly affect the crystal packing, often facilitating π-stacking interactions. acs.org

The study of various partially fluorinated quinolines, including this compound, has highlighted the common supramolecular motifs that arise. researchgate.net These motifs are the result of a delicate balance of different intermolecular forces.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₄F₃N |

| Formula weight | 183.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.953(2) |

| b (Å) | 14.156(3) |

| c (Å) | 6.784(1) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 722.9(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.684 |

| Absorption coefficient (mm⁻¹) | 0.160 |

| F(000) | 368 |

| Data sourced from an X-ray study of partially fluorinated quinoline crystals. researchgate.net |

π-stacking: In many aromatic and heteroaromatic systems, including quinoline derivatives, π-stacking interactions are a significant contributor to the crystal's stability. acs.orgnih.govworktribe.com These interactions involve the face-to-face or offset stacking of the aromatic rings. For some fluorinated quinolines, stacks of parallel quinoline moieties are observed with interplanar separations of around 3.28-3.29 Å. worktribe.com

Fluorine-involved interactions: The presence of fluorine atoms introduces the possibility of specific interactions such as F…H and C-F…π contacts. researchgate.net Studies on fluorinated aromatic compounds have revealed the importance of these interactions in directing crystal packing. researchgate.net For example, in the crystal structure of a related compound, an intramolecular N-H…F contact is observed to be shorter than N-H…N contacts. worktribe.com

Other weak interactions: Besides π-stacking and fluorine-specific interactions, other weak forces like C-H…O, O-H…O, and C-H…π interactions are also important in the supramolecular assembly of quinoline derivatives. mdpi.comnih.gov

A detailed analysis of the crystal structure of this compound shows that pairs of molecules can be involved in S-stacking interactions, with specific intercentroid and interplanar distances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information. fluorochem.co.uk

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound and its analogues exhibit characteristic chemical shifts and coupling constants that are influenced by the fluorine substituents.

¹H NMR: The chemical shifts of the protons in the quinoline ring system are affected by the electron-withdrawing nature of the fluorine atoms. pressbooks.pub Generally, protons on aromatic rings appear in the range of 6.5-8.5 ppm. pressbooks.pub

¹³C NMR: The carbon chemical shifts are also sensitive to the electronic environment. The presence of fluorine atoms leads to characteristic shifts and C-F coupling constants. researchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.com The chemical shifts of the fluorine atoms in this compound provide direct insight into their local electronic environment. dovepress.com Fluorine-fluorine and carbon-fluorine coupling constants can aid in the assignment of NMR resonances. worktribe.com For instance, peri JFF and ortho JFF coupling constants are typically in the ranges of 50-60 Hz and 15-20 Hz, respectively. worktribe.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 8.85 | 151.2 |

| 3 | 7.45 | 122.5 |

| 4 | 8.20 | 135.0 |

| 4a | - | 125.8 (d, J=4.5 Hz) |

| 5 | - | 149.5 (ddd, J=254.2, 13.5, 4.5 Hz) |

| 6 | - | 145.7 (ddd, J=252.1, 14.2, 5.3 Hz) |

| 7 | 7.30 | 112.1 (dd, J=21.8, 3.8 Hz) |

| 8 | - | 152.9 (ddd, J=259.5, 12.8, 3.0 Hz) |

| 8a | - | 139.9 (m) |

| Note: These are predicted values and may vary slightly from experimental data. The data is based on general knowledge of NMR spectroscopy for similar compounds. |

To unambiguously assign all the signals in the NMR spectra and to confirm the structure of this compound, advanced NMR techniques are employed. ipb.ptresearchgate.net These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons within the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), providing crucial information about the connectivity of different parts of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is valuable for determining the three-dimensional structure and conformation of the molecule. diva-portal.org

By combining the information from these advanced NMR experiments, a complete and detailed structural elucidation of this compound can be achieved.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum-Chemical Calculations on 5,6,8-Trifluoroquinoline

There are no specific studies available that have performed quantum-chemical calculations, such as DFT with the B3LYP functional, on this compound. Such calculations would be invaluable for understanding the molecule's geometry, vibrational frequencies, and electronic properties.

Topological Analysis of Electron Density Distribution (Bader's QTAIM Theory)

A topological analysis of the electron density distribution for this compound using Bader's QTAIM theory has not been reported. This type of analysis would be crucial for characterizing the nature of the chemical bonds within the molecule, including the carbon-fluorine and carbon-nitrogen bonds, and for identifying bond critical points and quantifying their properties.

Exploration of Weak Covalent Interactions in Intermolecular Space

Specific computational explorations of weak covalent interactions, such as hydrogen bonds or halogen bonds, in the intermolecular space of this compound are absent from the scientific literature. Investigating these interactions is key to understanding the compound's solid-state packing and crystal structure.

Prediction and Interpretation of Reactivity and Regioselectivity

Theoretical predictions and interpretations of the reactivity and regioselectivity of this compound have not been published. Computational models are often used to predict how a molecule will react, for instance, in electrophilic or nucleophilic substitution reactions, by analyzing parameters like frontier molecular orbitals and electrostatic potential maps. Without dedicated studies, the reactivity patterns of this specific trifluorinated quinoline (B57606) remain computationally uncharacterized.

Theoretical Studies on Electronic Structure and Molecular Orbitals

Detailed theoretical studies on the electronic structure and molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) of this compound are not available. This information is fundamental for predicting the compound's electronic transitions, chemical reactivity, and potential applications in materials science.

Molecular Dynamics Simulations and Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations or conformational analyses having been performed for this compound. MD simulations would provide insight into the dynamic behavior of the molecule over time, its conformational flexibility, and its interactions with solvents or other molecules, which is essential for understanding its behavior in different environments.

Applications of 5,6,8 Trifluoroquinoline in Advanced Organic Synthesis and Scaffold Design

Role as a Synthetic Intermediate for Complex Fluorinated Molecules

5,6,8-Trifluoroquinoline serves as a valuable synthetic intermediate for the construction of more complex fluorinated molecules. The fluorine atoms on the quinoline (B57606) ring system significantly influence its reactivity, making it amenable to a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms activates the quinoline core, facilitating nucleophilic aromatic substitution reactions. This allows for the selective replacement of one or more fluorine atoms with a wide range of nucleophiles, thereby enabling the introduction of diverse functional groups.

The reactivity of polyfluorinated quinolines in nucleophilic substitution reactions is well-documented. researchgate.net The positions of the fluorine atoms in this compound dictate the regioselectivity of these reactions. Furthermore, this trifluorinated scaffold can participate in various cross-coupling reactions, such as the Suzuki and Stille couplings, which are pivotal in forming carbon-carbon bonds. wikipedia.orgresearchgate.net These reactions are instrumental in synthesizing complex biaryl structures and other extended conjugated systems. wikipedia.orgresearchgate.net The ability to functionalize the this compound core through these methods opens up avenues for creating a diverse library of novel fluorinated compounds with potential applications in pharmaceuticals and materials science. researchgate.netrsc.org

Table 1: Reactivity of Polyfluorinated Quinolines

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | Substituted Fluoroquinolines | researchgate.net |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl-substituted Quinolines | wikipedia.org |

| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl/Aryl-substituted Quinolines | researchgate.net |

| C-H Functionalization | Various catalysts and coupling partners | Functionalized Quinolines | nih.gov |

Rational Design of Fluorinated Quinoline Scaffolds for Chemical Biology Research

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.govresearchgate.netbenthamscience.com The introduction of fluorine atoms into this scaffold, as in this compound, provides a powerful strategy for the rational design of molecules for chemical biology research. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can be leveraged to modulate the biological activity and pharmacokinetic properties of quinoline derivatives. tandfonline.comresearchgate.net

The design of novel therapeutic agents often involves optimizing parameters such as binding affinity, metabolic stability, and membrane permeability. tandfonline.com The trifluorinated substitution pattern in this compound can significantly influence these properties. For instance, the fluorine atoms can alter the pKa of the quinoline nitrogen, affecting its interaction with biological targets. tandfonline.com Moreover, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and enhance the in vivo half-life of a drug candidate. tandfonline.comresearchgate.net The lipophilicity of the molecule can also be fine-tuned by the introduction of fluorine, which can impact cell membrane permeability. tandfonline.comnih.gov

Quinoline derivatives are known for their fluorescent properties, making them attractive scaffolds for the development of molecular probes for bioimaging applications. nih.govnih.govcrimsonpublishers.com The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be rationally tuned by modifying the quinoline core and its substituents. nih.govresearchgate.netbeilstein-archives.orgscielo.br

The introduction of three fluorine atoms in this compound can modulate the electronic structure of the quinoline system, thereby influencing its fluorescence characteristics. While specific examples of molecular probes derived directly from this compound are not extensively reported, the principles of fluorescent probe design can be applied to this scaffold. nih.gov By attaching specific recognition moieties to the trifluoroquinoline core, it is possible to create probes that can selectively detect and image various biological analytes, such as metal ions, reactive oxygen species, and specific enzymes. The fluorescence of such probes can be designed to respond to changes in the local microenvironment, such as pH or polarity. nih.govcrimsonpublishers.com The development of trifluoroquinoline-based molecular probes holds promise for advancing our understanding of complex biological processes at the molecular level. crimsonpublishers.com

Table 2: Properties of Quinoline-Based Fluorescent Probes

| Property | Importance in Bioimaging | Tunable by | Reference |

| Absorption/Emission Wavelength | Matching with instrument light sources and minimizing autofluorescence | Substituent effects on the quinoline ring | nih.govscielo.br |

| Quantum Yield | Signal brightness and sensitivity | Molecular rigidity and electronic effects | nih.govresearchgate.netbeilstein-archives.org |

| Stokes Shift | Separation of excitation and emission wavelengths to reduce background | Intramolecular charge transfer characteristics | nih.govresearchgate.netbeilstein-archives.org |

| Photostability | Resistance to photobleaching during imaging | Intrinsic properties of the fluorophore | nih.govresearchgate.net |

Strategies for Enhancing Molecular Properties through Fluorine Substitution

The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to enhance the desirable properties of drug candidates. The unique characteristics of the fluorine atom can lead to significant improvements in metabolic stability, binding affinity, and bioavailability. rsc.orgtandfonline.comresearchgate.net

One of the key advantages of fluorination is the increased metabolic stability it imparts to a molecule. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. tandfonline.com By strategically placing fluorine atoms at positions susceptible to metabolic attack, the in vivo half-life of a compound can be significantly prolonged. tandfonline.com

Table 3: Effects of Fluorine Substitution on Molecular Properties

| Property Enhanced | Mechanism | Impact on Drug Development | Reference |

| Metabolic Stability | Strong C-F bond resists enzymatic cleavage | Increased in vivo half-life, reduced toxic metabolites | tandfonline.comresearchgate.net |

| Binding Affinity | Altered electronic interactions and molecular conformation | Improved potency and selectivity | tandfonline.com |

| Lipophilicity/Permeability | Modulation of partition coefficient | Optimized absorption and distribution | tandfonline.comnih.gov |

| pKa Modulation | Inductive effect of fluorine | Fine-tuning of ionization state for optimal target interaction | tandfonline.com |

Future Directions in the Synthesis and Application of Polyfluorinated Quinoline Systems

The field of organofluorine chemistry is continuously evolving, with new synthetic methodologies and applications emerging at a rapid pace. rsc.orgcas.cnsciencedaily.com The future of polyfluorinated quinoline systems, including derivatives of this compound, is poised for significant advancements.

In terms of synthesis, the development of more efficient and selective methods for the introduction of fluorine and fluorinated groups into the quinoline scaffold remains an active area of research. rsc.orgcas.cn This includes the exploration of novel catalytic systems for C-H fluorination, which would allow for the late-stage introduction of fluorine into complex molecules, and the development of new cross-coupling methodologies for the construction of diverse polyfluorinated quinoline libraries. wikipedia.orgnih.govcas.cn

The applications of polyfluorinated quinolines are expected to expand beyond traditional medicinal chemistry. These compounds are being investigated for their potential in materials science, for example, in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.netmdpi.com The unique electronic properties conferred by the fluorine atoms make these scaffolds promising candidates for creating materials with tailored optical and electronic characteristics. researchgate.net As our understanding of the structure-property relationships in polyfluorinated systems deepens, we can anticipate the rational design of novel materials with enhanced performance and functionality.

Q & A

Q. What are the established synthetic routes for 5,6,8-trifluoroquinoline, and how can reaction conditions be optimized for yield and purity?

The synthesis of trifluorinated quinolines typically involves cyclization reactions using fluorinated precursors. For example, the Doebner–Miller synthesis in a two-phase system (e.g., aqueous/organic) has been adapted for fluorinated quinolines, enabling efficient cyclization of trifluoromethyl-substituted anilines with α,β-unsaturated carbonyl compounds . Microwave-assisted methods using KF·2H₂O as a fluoride source can enhance reaction rates and regioselectivity in fluorination steps . Optimization includes:

- Temperature control : Maintaining <100°C to prevent decarboxylation or side reactions.

- Catalyst selection : Zinc in aqueous ammonia has been used for selective ortho-hydrodefluorination to stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) is standard, but recrystallization from ethanol improves purity for crystallographic studies .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine positions (δ -60 to -110 ppm for CF₃ groups). ¹H-¹³C HMBC correlations resolve quinoline ring substitution patterns .

- Mass spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) confirms molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for fluorinated quinoline derivatives?

Discrepancies in NMR or X-ray crystallography data (e.g., unexpected coupling constants) may arise from dynamic fluorine effects. Solutions include:

- DFT calculations : Simulate ¹⁹F chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to compare with experimental data .

- Molecular docking : For bioactive derivatives, docking into target proteins (e.g., bacterial topoisomerases) identifies steric clashes caused by trifluoromethyl groups, guiding structural reassignment .

Q. What strategies improve regioselectivity in the fluorination of quinoline precursors?

- Directed ortho-fluorination : Use directing groups (e.g., -B(OH)₂ in 2,3,6-trifluorophenylboronic acid) to guide electrophilic fluorination .

- Protecting groups : N-Acetylation of polyfluoroarylamines enhances selectivity for Zn-mediated hydrodefluorination, reducing competing side reactions .

Q. How do fluorination patterns influence the biological activity of this compound derivatives?

- Antibacterial activity : The 6-CF₃ group in ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate enhances lipophilicity, improving membrane penetration against Gram-negative bacteria .

- Cytotoxicity : 8-Fluorine increases electron-withdrawing effects, stabilizing charge-transfer interactions with DNA in cancer cell lines (e.g., HepG2) .

Q. What are the challenges in scaling up this compound synthesis, and how can batch effects be mitigated?

- Batch variability : Fluorinated intermediates (e.g., 4-chloro-8-fluoroquinoline) are hygroscopic, requiring anhydrous conditions (<50 ppm H₂O) during scale-up .

- Waste management : Brominated byproducts (e.g., 8-(bromomethyl)-6-fluoroquinoline) must be neutralized with NaHCO₃ before disposal to avoid environmental contamination .

Methodological Guidelines

Q. Safe handling and storage protocols for this compound

Q. Best practices for biological assay design with fluorinated quinolines

- Solubility optimization : Prepare stock solutions in DMSO (<1% v/v in cell media) to avoid precipitation .

- Positive controls : Compare with ciprofloxacin (antibacterial) or doxorubicin (cytotoxicity) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.